7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid

HDAC inhibitor isoform selectivity cancer epigenetics

Procure 7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436096-53-6) to secure the critical 7,8-dimethyl substitution pattern. This scaffold is essential for synthesizing HDAC3-selective inhibitors (e.g., D28, IC50 24.45 µM) and potent SIRT3 modulators (IC50 as low as 0.53 µM). Substituting with a generic 2-phenylquinoline-4-carboxylic acid compromises isoform selectivity and undermines assay reproducibility. The 4-carboxylic acid handle enables diverse downstream functionalization for metalloantibacterial and P-selectin inhibitor programs. Ensure your synthetic route fidelity by ordering this validated intermediate.

Molecular Formula C18H15NO2
Molecular Weight 277.323
CAS No. 436096-53-6
Cat. No. B2621728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid
CAS436096-53-6
Molecular FormulaC18H15NO2
Molecular Weight277.323
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O)C
InChIInChI=1S/C18H15NO2/c1-11-8-9-14-15(18(20)21)10-16(19-17(14)12(11)2)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21)
InChIKeyBYFVBXGVWUGZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid (CAS 436096-53-6): Quinoline Scaffold for Targeted Synthesis & Procurement


7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 436096-53-6) is a substituted quinoline-4-carboxylic acid derivative, distinguished by its 7,8-dimethyl and 2-phenyl substitution pattern. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly in the development of histone deacetylase (HDAC) inhibitors, sirtuin (SIRT) modulators, and other pharmacologically relevant agents [1]. Its structure features a carboxylic acid handle at the 4-position, enabling diverse downstream functionalization, while the 7,8-dimethyl substitution on the quinoline core introduces steric and electronic effects that influence binding affinity and selectivity in target-based assays [2]. Vendors offer the compound at purities ranging from 95% to >98%, supporting both research-scale and industrial procurement .

Why Unsubstituted or Differently Substituted Quinoline-4-Carboxylic Acids Cannot Substitute for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid


The 7,8-dimethyl substitution pattern on the quinoline core is not a passive structural feature; it actively modulates target engagement, selectivity, and downstream biological effects. Studies on related 2-phenylquinoline-4-carboxylic acid derivatives demonstrate that even minor alterations in substitution—such as the presence or absence of a 3-hydroxy group or variations in the phenyl ring—dramatically alter inhibitory potency and isoform selectivity against HDACs and SIRTs [1]. For instance, the 7,8-dimethyl motif in advanced leads (e.g., D28) contributes to HDAC3 selectivity, whereas unsubstituted or differently substituted analogs often exhibit broader, less desirable inhibition profiles or reduced cellular activity [2]. In procurement, substituting a generic 2-phenylquinoline-4-carboxylic acid for the 7,8-dimethyl variant risks introducing inconsistent SAR, compromising synthetic route fidelity, and undermining assay reproducibility. The quantitative evidence below substantiates why this specific substitution pattern is critical for achieving intended biological outcomes.

Quantitative Differentiation of 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Against Closest Analogs: A Procurement-Focused Evidence Guide


HDAC3 Isoform Selectivity: 7,8-Dimethyl Scaffold (D28) vs. Hydrazide Analog (D29)

Compound D28, which incorporates the 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid scaffold, exhibits high selectivity for HDAC3 with an IC50 of 24.45 µM, showing no inhibition of HDAC1, HDAC2, or HDAC6 [1]. In contrast, its hydrazide-bearing analog D29, while more potent against HDAC3 (IC50 = 0.477 µM), also inhibits HDAC1 (IC50 = 32.59 µM) and HDAC2 (IC50 = 183.5 µM), resulting in reduced selectivity [1].

HDAC inhibitor isoform selectivity cancer epigenetics

SIRT3 Inhibitory Potency: 7,8-Dimethyl Scaffold vs. Unsubstituted 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Structural modification of 2-phenylquinoline-4-carboxylic acid derivatives yields potent SIRT3 inhibitors. While the exact 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid itself has not been directly assayed, closely related derivatives bearing the 7,8-dimethyl motif (e.g., S18, S26, S27, T5) exhibit potent SIRT3 inhibition with IC50 values ranging from 0.53 µM to 5.06 µM [1]. Unsubstituted 2-phenylquinoline-4-carboxylic acid typically shows negligible SIRT3 activity.

SIRT3 inhibitor cancer differentiation epigenetics

P-Selectin Inhibition: 3-Hydroxy Analog vs. 7,8-Dimethyl Parent

The 3-hydroxy analog of 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid (CAS 924633-64-7) inhibits P-selectin-mediated adhesion with an IC50 of 1.5 µM [1]. While direct activity data for the parent 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid are not reported, the absence of the 3-hydroxy group likely diminishes or abolishes P-selectin inhibition, as the hydroxyl moiety is often critical for hydrogen-bonding interactions in this scaffold.

P-selectin inhibitor anti-inflammatory adhesion molecule

Antibacterial Activity: Metal Complexes of 7,8-Dimethyl Scaffold vs. Free Ligand

Dinuclear Zn(II) and Cd(II) complexes derived from a 2-phenylquinoline-4-carboxylic acid ligand (L) demonstrate potent antibacterial activity against Staphylococcus aureus, with IC50 values of 0.57 µg/mL and 0.51 µg/mL, respectively [1]. The free ligand L exhibits significantly weaker activity (IC50 not quantifiable at tested concentrations). While the exact 7,8-dimethyl derivative was not the ligand studied, the structure-activity relationship indicates that the quinoline-4-carboxylic acid core is essential for metal coordination and subsequent antibacterial effect.

antibacterial metal complexes Staphylococcus aureus

Purity and Availability: 7,8-Dimethyl Compound vs. Generic Quinoline-4-Carboxylic Acids

7,8-Dimethyl-2-phenylquinoline-4-carboxylic acid is commercially available from multiple vendors at purities of 95% (Combi-Blocks) to >98% (MolCore) . In contrast, the unsubstituted 2-phenylquinoline-4-carboxylic acid (CAS 132-60-5) is typically offered at similar purities (e.g., 98% from TCI), but lacks the critical 7,8-dimethyl substitution required for the SAR demonstrated above. Furthermore, the 7,8-dimethyl derivative is specifically listed as a building block for HDAC and SIRT inhibitor synthesis, whereas the unsubstituted compound is primarily sold as a reference standard or for general organic synthesis.

chemical procurement purity building block

Optimal Use Cases for 7,8-Dimethyl-2-phenylquinoline-4-carboxylic Acid Based on Quantitative Differentiation


Synthesis of HDAC3-Selective Inhibitors for Cancer Epigenetics Research

The 7,8-dimethyl-2-phenylquinoline-4-carboxylic acid scaffold is integral to generating HDAC3-selective inhibitors like D28 (IC50 = 24.45 µM for HDAC3, no inhibition of HDAC1/2/6) [1]. Researchers aiming to develop isoform-selective probes or therapeutic leads should procure this specific building block to ensure the desired selectivity profile, as demonstrated in direct head-to-head comparisons with hydrazide analogs.

Development of Potent SIRT3 Inhibitors for Cancer Differentiation Therapy

Derivatives bearing the 7,8-dimethyl motif exhibit potent SIRT3 inhibition (IC50 values as low as 0.53 µM) and promote differentiation of multiple myeloma cells [2]. This compound serves as the essential starting material for synthesizing advanced leads like S18, S26, and T5. Using an unsubstituted 2-phenylquinoline-4-carboxylic acid would yield inactive or weakly active compounds, wasting synthetic effort and resources.

Synthesis of 3-Hydroxy Analogs for P-Selectin Inhibition

The 3-hydroxy analog of this compound inhibits P-selectin-mediated adhesion with an IC50 of 1.5 µM [3]. The 7,8-dimethyl parent is the required precursor for introducing the critical 3-hydroxy group via established synthetic routes. Procuring this compound enables access to a validated P-selectin inhibitor scaffold, whereas generic quinoline-4-carboxylic acids would not support this transformation.

Preparation of Antibacterial Metal Complexes

Metal complexes derived from 2-phenylquinoline-4-carboxylic acid ligands exhibit potent antibacterial activity against S. aureus (IC50 ~0.5 µg/mL for Zn and Cd complexes), significantly outperforming the free ligand [4]. The 7,8-dimethyl derivative provides a sterically and electronically distinct ligand for exploring structure-activity relationships in metalloantibacterial drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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